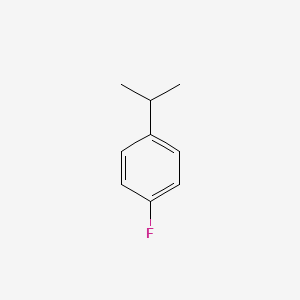

1-Fluoro-4-isopropylbenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79875. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZISOEPNTDOUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193310 | |

| Record name | p-Fluorocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-39-4 | |

| Record name | 4-Fluorocumene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorocumene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 403-39-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Fluorocumene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-fluorocumene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROCUMENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBM64YYA8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Fluoro-4-isopropylbenzene CAS number 403-39-4 properties

An In-depth Technical Guide to 1-Fluoro-4-isopropylbenzene

CAS Number: 403-39-4

This technical guide provides a comprehensive overview of this compound, a key fluorinated aromatic compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's physicochemical properties, spectroscopic data, safety and handling protocols, and its significant role as an intermediate in pharmaceutical research.

Core Physicochemical Properties

This compound, also known as 4-Fluorocumene, is a colorless to light yellow liquid.[1] Its core properties are summarized in the table below, providing a foundational dataset for its use in experimental and industrial settings.

| Property | Value | Source(s) |

| CAS Number | 403-39-4 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁F | [2][3][4] |

| Molecular Weight | 138.18 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 152.5-154.5 °C | [3] |

| Density | 0.9650 g/cm³ (at 20 °C) | [3] |

| Water Solubility | 0.022 g/L (at 25 °C), almost insoluble | [2] |

Spectroscopic and Identification Data

Structural identification of this compound is confirmed through various spectroscopic methods and chemical identifiers.

| Identifier Type | Identifier | Source(s) |

| InChI | InChI=1S/C9H11F/c1-7(2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | [1][3] |

| InChIKey | XZISOEPNTDOUEA-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | FC1=CC=C(C=C1)C(C)C | [3] |

| Available Spectra | ¹H NMR, ¹³C NMR, IR, MS, Raman, ESR | [5] |

Safety and Handling

Proper handling of this compound is critical. The compound is classified as a hazardous chemical.[6]

| Safety Information | Details | Source(s) |

| Signal Word | Warning | [7] |

| GHS Hazard Statements | H225: Highly flammable liquid and vaporH315: Causes skin irritationH318/H319: Causes serious eye damage/irritationH335: May cause respiratory irritationH411: Toxic to aquatic life with long lasting effects | [7][8] |

| GHS Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection/face protection.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8] |

| Storage | Store in a well-ventilated place. Keep cool and container tightly closed in a dry place. | [1][6][8] |

| Incompatible Materials | Strong oxidizing agents. | [6][9] |

Experimental Protocols & Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are proprietary, a general synthetic approach can be outlined based on established organic chemistry principles for aromatic fluorination and alkylation. A common route involves the fluorination of an isopropylbenzene precursor.

General Synthetic Approach: Electrophilic Fluorination

A plausible method involves the direct fluorination of cumene (isopropylbenzene) or a derivative using an electrophilic fluorinating agent.

Methodology:

-

Reaction Setup: A solution of the starting material (e.g., cumene) is prepared in an appropriate anhydrous solvent within a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: An electrophilic fluorinating agent (e.g., Selectfluor®) is added portion-wise to the solution at a controlled temperature.

-

Reaction Monitoring: The reaction progress is monitored using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is quenched, typically with water or a mild reducing agent solution. The organic layer is separated, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified, commonly via fractional distillation or column chromatography, to yield pure this compound.

This generalized workflow is depicted in the diagram below.

References

- 1. This compound CAS#: 403-39-4 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound(403-39-4) 1H NMR [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. aobchem.com [aobchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Technical Guide to the Physical Properties of 4-Fluorocumene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-fluorocumene (CAS No: 403-39-4). The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in their work. It includes a summary of known quantitative data, detailed experimental protocols for the determination of key physical characteristics, and visual workflows to elucidate these methodologies.

Introduction

4-Fluorocumene, also known as 1-fluoro-4-isopropylbenzene, is an aromatic organic compound. Its physical properties are fundamental to its handling, application, and behavior in various chemical and biological systems. Understanding these properties is crucial for its use in synthesis, as a solvent, or as a building block in the development of new chemical entities.

Core Physical Properties

| Property | Value | Units | Reference(s) |

| Molecular Formula | C₉H₁₁F | - | [1][2] |

| Molecular Weight | 138.18 | g/mol | [1][2] |

| Boiling Point | 152.5 - 154.5 | °C | [2] |

| Density | 0.9650 | g/cm³ at 20°C | [2] |

| Melting Point | Not Available | °C | |

| Refractive Index | Not Available | - | |

| Solubility | Insoluble in water; soluble in organic solvents. | - | [3] |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physical properties of a liquid organic compound such as 4-fluorocumene.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Capillary Tube Method (Siwoloboff's Method)

-

Sample Preparation: A small amount (a few milliliters) of 4-fluorocumene is placed into a fusion tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed (sealed end up) into the fusion tube containing the liquid.

-

Heating: The fusion tube is attached to a thermometer and heated in a Thiele tube or an aluminum block to ensure uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed.

-

Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Graduated Cylinder Method

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of 4-fluorocumene is added to the graduated cylinder. For a pycnometer, it is filled to its calibrated volume.

-

Mass of Filled Container: The mass of the container with the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard sample with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of 4-fluorocumene are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

References

1-Fluoro-4-isopropylbenzene molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 1-fluoro-4-isopropylbenzene, a key intermediate in various chemical syntheses.

Core Compound Data

Quantitative data for this compound is summarized below, providing a quick reference for its fundamental properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁F | [1][2] |

| Molecular Weight | 138.18 g/mol | [1] |

| Monoisotopic Mass | 138.084478513 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | |

| CAS Number | 403-39-4 | [1] |

Synthesis Protocols

The synthesis of this compound can be achieved through multiple pathways. Two common methods are the Balz-Schiemann reaction and Friedel-Crafts alkylation.

Balz-Schiemann Reaction from 4-Isopropylaniline

This classic method for introducing fluorine to an aromatic ring involves the diazotization of an aniline derivative.

Experimental Protocol:

-

Diazotization:

-

In a suitable reaction vessel, dissolve 4-isopropylaniline in an aqueous solution of fluoroboric acid (HBF₄) at 0-5°C.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.

-

Stir the reaction mixture for 30 minutes to ensure the complete formation of the diazonium tetrafluoroborate salt, which will precipitate out of the solution.[3]

-

-

Isolation of the Diazonium Salt:

-

Filter the precipitated diazonium salt from the reaction mixture.

-

Wash the salt with cold water and then with a cold, low-polarity solvent like diethyl ether to remove impurities.

-

Dry the isolated salt under a vacuum.

-

-

Thermal Decomposition (Fluorodediazoniation):

-

Purification:

-

The collected distillate can be further purified by fractional distillation to obtain pure this compound.

-

Below is a diagram illustrating the workflow of the Balz-Schiemann reaction.

Friedel-Crafts Alkylation of Fluorobenzene

This method involves the alkylation of fluorobenzene with an isopropylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup:

-

In a flask equipped with a stirrer and a dropping funnel, add fluorobenzene and a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃).

-

Cool the mixture in an ice bath.

-

-

Addition of Alkylating Agent:

-

Slowly add an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, to the cooled mixture.

-

Maintain the temperature during the addition to control the reaction rate.

-

-

Reaction:

-

After the addition is complete, allow the mixture to stir at a controlled temperature until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC).

-

-

Quenching and Work-up:

-

Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the catalyst.

-

Separate the organic layer and wash it with water, a dilute sodium bicarbonate solution, and finally with brine.

-

-

Purification:

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

Purify the resulting crude product by fractional distillation to yield pure this compound.

-

The logical flow of the Friedel-Crafts alkylation is depicted in the following diagram.

Analytical Protocols

Accurate characterization of this compound is crucial for quality control and research applications. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

¹H NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of the this compound sample.[5]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[6]

-

Filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[6]

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.[5]

-

Cap the NMR tube securely.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Spectral Width: -2 to 12 ppm

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

-

Perform serial dilutions to prepare a working solution at a suitable concentration (e.g., 1-10 µg/mL).

Instrument Parameters (Example):

-

Gas Chromatograph:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: m/z 40-300.

-

The general workflow for the analytical characterization of this compound is outlined below.

References

Structure Elucidation of 1-Fluoro-4-isopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive structure elucidation of 1-Fluoro-4-isopropylbenzene, a substituted aromatic compound of interest in various chemical research domains, including pharmaceutical development. This document provides a thorough analysis of its spectroscopic data and outlines the experimental methodologies for obtaining this information.

Molecular Structure and Properties

This compound, also known as 4-fluorocumene, is a colorless liquid with the chemical formula C₉H₁₁F.[1][2][3] Its structure consists of a benzene ring substituted with a fluorine atom and an isopropyl group at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₁F |

| Molecular Weight | 138.18 g/mol [4] |

| CAS Number | 403-39-4[1][2][3] |

| IUPAC Name | 1-Fluoro-4-(propan-2-yl)benzene |

| Appearance | Colorless liquid |

| Boiling Point | 155-156 °C |

| Density | 0.96 g/cm³ |

Spectroscopic Data and Analysis

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group.

-

Aromatic Protons (AA'BB' System): The protons on the benzene ring form a complex second-order splitting pattern known as an AA'BB' system due to the magnetic inequivalence of the protons ortho and meta to the isopropyl group, and their coupling to both each other and the fluorine atom. They typically appear in the range of 6.9-7.3 ppm.

-

Isopropyl Methine Proton (CH): This proton will appear as a septet due to coupling with the six equivalent methyl protons. Its chemical shift is expected around 2.9 ppm.

-

Isopropyl Methyl Protons (CH₃): The six equivalent methyl protons will appear as a doublet due to coupling with the single methine proton, with a chemical shift around 1.2 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~7.2 - 7.0 | m | 4H | - | Ar-H |

| ~2.9 | sept | 1H | ~7.0 | -CH(CH₃)₂ |

| ~1.2 | d | 6H | ~7.0 | -CH(CH₃ )₂ |

2.1.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound will display six signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the aromatic ring will exhibit smaller two-, three-, and four-bond couplings to fluorine.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~161 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~148 (d, ⁴JCF ≈ 2 Hz) | C -CH(CH₃)₂ |

| ~128 (d, ³JCF ≈ 8 Hz) | C H (meta to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | C H (ortho to F) |

| ~33 | -C H(CH₃)₂ |

| ~24 | -CH(C H₃)₂ |

2.1.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum provides information about the chemical environment of the fluorine atom. For this compound, a single signal is expected. The chemical shift of aromatic fluorine atoms typically falls in the range of -100 to -130 ppm relative to CFCl₃.[5] The signal will be split by the neighboring aromatic protons.

Table 4: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -115 | Multiplet |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound will show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is dominated by the loss of a methyl group to form a stable benzylic carbocation, which is the base peak.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 138 | Moderate | [M]⁺ |

| 123 | 100 | [M - CH₃]⁺ |

| 96 | Moderate | [M - C₃H₆]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 6: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2965-2870 | Strong | Aliphatic C-H stretch |

| ~1600, ~1500 | Medium | Aromatic C=C stretch |

| ~1230 | Strong | C-F stretch |

| 850-810 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a non-polar solvent like hexane is expected to show absorption bands characteristic of a substituted benzene ring. These bands arise from π → π* electronic transitions.

Table 7: Predicted UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~210 | High | Primary π → π |

| ~265 | Low | Secondary (benzenoid) π → π |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., 0.6 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: A standard pulse sequence is used, with the spectrometer tuned to the ¹⁹F frequency.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

GC Conditions: A suitable capillary column (e.g., DB-5ms) is used. The oven temperature is programmed to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

MS Conditions: The mass spectrometer is operated in EI mode at 70 eV. The mass range is scanned from a low m/z (e.g., 40) to a value that includes the molecular ion (e.g., 200).

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., hexane or ethanol). The concentration is adjusted to give an absorbance in the range of 0.1 to 1.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A cuvette containing the pure solvent is used as a reference. The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm).

Visualization of Elucidation Workflow and Spectral Interpretations

The following diagrams illustrate the logical workflow for structure elucidation and key spectral interpretations.

Caption: Workflow for the structure elucidation of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

References

Spectroscopic Profile of 1-Fluoro-4-isopropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Fluoro-4-isopropylbenzene, a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies for its acquisition.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a structured format for clarity and comparative analysis.

Infrared (IR) Spectroscopy

Table 1: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 2850 | Medium-Strong | C-H stretch (Aromatic and Aliphatic) |

| ~1605 | Medium | C=C stretch (Aromatic ring) |

| ~1510 | Strong | C=C stretch (Aromatic ring) |

| ~1230 | Strong | C-F stretch |

| ~830 | Strong | C-H bend (p-disubstituted benzene) |

Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.15 | dd | 2H | ~8.6, 5.4 | Aromatic H (ortho to Isopropyl) |

| ~6.95 | t | 2H | ~8.7 | Aromatic H (ortho to Fluorine) |

| ~2.89 | sept | 1H | ~6.9 | Isopropyl CH |

| ~1.23 | d | 6H | ~6.9 | Isopropyl CH₃ |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 3: ¹³C NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~161.5 (d, ¹JCF ≈ 243 Hz) | C-F |

| ~145.0 | C-isopropyl |

| ~128.0 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to Isopropyl) |

| ~115.0 (d, ²JCF ≈ 21 Hz) | Aromatic CH (ortho to Fluorine) |

| ~33.0 | Isopropyl CH |

| ~24.0 | Isopropyl CH₃ |

Note: The carbon attached to fluorine exhibits a characteristic doublet due to C-F coupling.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 138 | High | [M]⁺ (Molecular Ion) |

| 123 | High | [M - CH₃]⁺ |

| 96 | Medium | [M - C₃H₆]⁺ |

Note: Fragmentation patterns can vary with the ionization technique and energy.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy

-

Instrument Preparation: The FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) is recorded.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is brought into firm contact with the crystal using a pressure clamp. The infrared spectrum is recorded over a range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Method: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-200 ppm) is employed. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume (e.g., 1 µL) of the prepared solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar column like DB-5ms) to separate the analyte from any impurities. The oven temperature is programmed to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection and Data Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound, leading to its structural elucidation.

Caption: Workflow for Spectroscopic Analysis.

1-Fluoro-4-isopropylbenzene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 1-Fluoro-4-isopropylbenzene (CAS No. 403-39-4), a key intermediate in pharmaceutical synthesis.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of safe handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁F | [3][4] |

| Molecular Weight | 138.18 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Flash Point | Not specified | |

| Density | Not specified | |

| Solubility | Almost insoluble in water (0.022 g/L at 25°C) | [3] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5][6] |

| Flammable liquids | Not specified | Flammable liquid and vapor |

| Skin Corrosion/Irritation | Not specified | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Not specified | Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Not specified | May cause respiratory irritation |

Signal Word: Warning[5]

Hazard Pictograms:

Experimental Protocols for Safety Assessment

The hazard classifications are determined through standardized experimental protocols. While specific study reports for this compound are not publicly available, the methodologies likely followed are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Oral Toxicity

The determination that this compound is harmful if swallowed would have been established through a study consistent with OECD Test Guideline 423 (Acute Toxic Class Method) .

Methodology:

-

Test Animals: Typically, a small number of female rats are used for each step of the test.

-

Dose Administration: The substance is administered orally by gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: The animals are observed for a period of at least 14 days for signs of toxicity and mortality.[4] Observations include changes in skin and fur, eyes, and respiratory, circulatory, and nervous system responses.[7]

-

Endpoint: The absence or presence of compound-related mortality at a specific dose determines the subsequent dose for the next step. This method allows for classification of the substance into a specific toxicity class.

Skin Irritation

The potential for skin irritation is assessed using a protocol similar to OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) .

Methodology:

-

Test Animals: Typically, albino rabbits are used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal.

-

Observation: The skin is observed for signs of irritation, such as erythema (redness) and edema (swelling), at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Eye Irritation

To determine the potential for eye irritation, a study following OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) would be conducted.

Methodology:

-

Test Animals: Typically, albino rabbits are used.

-

Application: A small, measured amount of the substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[8]

-

Observation: The eyes are examined for signs of irritation, including redness, swelling, and discharge, at 1, 24, 48, and 72 hours after instillation.[3] The cornea, iris, and conjunctiva are evaluated.

-

Scoring: The severity of the ocular lesions is graded according to a standardized scoring system.

Handling and Storage Precautions

Proper handling and storage are paramount to minimizing risks associated with this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area or with a certified respirator if inhalation risk is high.

Safe Handling Practices

Caption: A workflow for the safe handling of this compound.

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[8][9]

-

Incompatible with oxidizing agents.[8]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Measures |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |

Spill and Disposal Procedures

Spill Response

Caption: A decision tree for responding to a spill of this compound.

Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.

Chemical Reactivity and Incompatibilities

-

Stability: Stable under normal conditions.[8]

-

Incompatible Materials: Strong oxidizing agents.[8]

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

-

Hazardous Polymerization: Does not occur.[8]

This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound is undertaken. Always refer to the most current Safety Data Sheet (SDS) for this chemical.

References

The Genesis and Advancement of Fluorinated Isopropylbenzenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Among the vast array of fluorinated scaffolds, fluorinated isopropylbenzenes (or fluorocumenes) represent a significant class of compounds with applications ranging from pharmaceutical intermediates to materials science. This in-depth technical guide explores the discovery, history, synthesis, and characterization of fluorinated isopropylbenzenes, providing a comprehensive resource for researchers in the field. The unique properties conferred by the fluorine atom, such as altered lipophilicity, metabolic stability, and binding affinities, make these compounds particularly attractive in the pursuit of novel therapeutics.

Discovery and Historical Context

The journey of fluorinated isopropylbenzenes is intrinsically linked to the broader history of organofluorine chemistry. The seminal work of German chemists Günther Balz and Günther Schiemann in 1927 laid the foundation for the practical synthesis of aromatic fluorides.[1][2][3] Their discovery, the Balz-Schiemann reaction, provided a reliable method to introduce a fluorine atom onto an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2][3] This reaction remains a cornerstone of aromatic fluorination and was the key enabling technology for the initial synthesis of fluorinated isopropylbenzenes from their corresponding anilines (isopropylanilines).

While a definitive, single publication marking the "discovery" of each fluorinated isopropylbenzene isomer is not readily apparent in early literature, their synthesis became feasible following the establishment of the Balz-Schiemann reaction. It is highly probable that these compounds were first prepared in academic or industrial laboratories in the decades following 1927 as part of broader investigations into the properties and reactions of fluorinated aromatic compounds. The primary synthetic route would have involved the diazotization of ortho-, meta-, and para-isopropylaniline, followed by the introduction of fluorine via the Balz-Schiemann reaction.

Physicochemical Properties of Fluorinated Isopropylbenzene Isomers

The position of the fluorine atom on the benzene ring significantly influences the physicochemical properties of the isopropylbenzene scaffold. These differences are critical for applications in drug design, where subtle changes in properties can impact a molecule's pharmacokinetic and pharmacodynamic profile.

| Property | 2-Fluoroisopropylbenzene | 3-Fluoroisopropylbenzene | 4-Fluoroisopropylbenzene |

| Molecular Formula | C₉H₁₁F | C₉H₁₁F | C₉H₁₁F |

| Molecular Weight | 138.18 g/mol | 138.18 g/mol | 138.18 g/mol |

| CAS Number | 2022-67-5[4] | 2193-38-6 | 403-39-4[5] |

| Boiling Point | ~156-157 °C | Not available | ~157-158 °C |

| Melting Point | Not available | Not available | Not available |

| Density | ~0.96 g/cm³ | Not available | ~0.96 g/cm³ |

Note: Some physical property data, particularly for the meta-isomer, is not consistently reported in publicly available databases.

Experimental Protocols: Synthesis via the Balz-Schiemann Reaction

The Balz-Schiemann reaction remains the classical and a highly effective method for the preparation of fluorinated isopropylbenzenes from their corresponding isopropylanilines. The general procedure involves two key steps: diazotization of the primary aromatic amine and subsequent thermal decomposition of the resulting diazonium salt.

General Workflow for the Balz-Schiemann Reaction

Caption: General workflow for the synthesis of fluoroisopropylbenzenes via the Balz-Schiemann reaction.

Detailed Methodology for the Synthesis of 4-Fluoroisopropylbenzene

This protocol is a representative example for the synthesis of the para-isomer. Similar procedures can be adapted for the ortho- and meta-isomers starting from the corresponding isopropylanilines.

Step 1: Diazotization of 4-Isopropylaniline

-

In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and an addition funnel, a solution of 4-isopropylaniline in a suitable solvent (e.g., a mixture of water and fluoroboric acid) is prepared.

-

The solution is cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution of 4-isopropylaniline, maintaining the temperature below 5 °C.[6] The addition is controlled to manage the exothermic nature of the reaction.

-

After the addition is complete, the reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the 4-isopropylbenzenediazonium tetrafluoroborate salt. The salt may precipitate from the solution.

Step 2: Thermal Decomposition of the Diazonium Salt

-

The precipitated 4-isopropylbenzenediazonium tetrafluoroborate is isolated by filtration and washed with cold water, followed by a cold organic solvent (e.g., diethyl ether or ethanol) to remove residual acids and unreacted starting materials.

-

The isolated salt is carefully dried under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with appropriate safety precautions.

-

The dry diazonium salt is then gently heated in a suitable apparatus for thermal decomposition. The decomposition is typically carried out in an inert, high-boiling solvent or neat.[7]

-

The decomposition results in the evolution of nitrogen gas and boron trifluoride, yielding the crude 4-fluoroisopropylbenzene.[7]

-

The crude product is then purified by distillation or column chromatography to afford the pure 4-fluoroisopropylbenzene.

Spectroscopic Characterization

The structural confirmation of fluorinated isopropylbenzenes relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds. The fluorine atom introduces characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

¹H NMR: The proton spectrum will show signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the fluorine substitution pattern.

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments. The carbon atom directly bonded to fluorine will exhibit a large one-bond coupling constant (¹JCF), and other carbons in the ring will show smaller two-, three-, and four-bond couplings.

¹⁹F NMR: This technique is highly sensitive to the chemical environment of the fluorine atom and provides a characteristic chemical shift for each isomer.

Representative NMR data is compiled in the table below. Note that chemical shifts can vary slightly depending on the solvent and spectrometer frequency.

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Fluoroisopropylbenzene | Aromatic: ~6.9-7.3 (m); Isopropyl CH: ~3.2 (septet); Isopropyl CH₃: ~1.2 (d) | Aromatic: ~115-160 (multiple signals with C-F coupling); Isopropyl CH: ~27; Isopropyl CH₃: ~23 |

| 3-Fluoroisopropylbenzene | Aromatic: ~6.8-7.3 (m); Isopropyl CH: ~2.9 (septet); Isopropyl CH₃: ~1.2 (d) | Aromatic: ~112-163 (multiple signals with C-F coupling); Isopropyl CH: ~34; Isopropyl CH₃: ~24 |

| 4-Fluoroisopropylbenzene | Aromatic: ~6.9-7.2 (m); Isopropyl CH: ~2.9 (septet); Isopropyl CH₃: ~1.2 (d) | Aromatic: ~115-161 (multiple signals with C-F coupling); Isopropyl CH: ~33; Isopropyl CH₃: ~24 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of fluorinated isopropylbenzenes typically shows a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns. The loss of a methyl group (M-15) to form a stable benzylic carbocation is a common fragmentation pathway.

Applications in Drug Discovery and Development

The introduction of fluorine into a drug candidate can profoundly impact its pharmacokinetic and pharmacodynamic properties.[8][9] These effects include:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[8] This can increase the half-life of a drug and improve its bioavailability.

-

Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

-

Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bond donation or dipole-dipole interactions, potentially increasing binding affinity and potency.[8]

-

pKa Modulation: The presence of a fluorine atom can influence the acidity or basicity of nearby functional groups, which can be critical for drug-target interactions and solubility.[9]

While specific drugs containing a simple fluorinated isopropylbenzene core are not abundant, this moiety serves as a valuable building block in the synthesis of more complex active pharmaceutical ingredients. The principles of fluorine's effects are widely applied in the design of new drugs across various therapeutic areas.[2][10][11][12]

Metabolic Pathway of the Isopropylbenzene (Cumene) Scaffold

As no specific signaling pathways for drug action involving fluorinated isopropylbenzenes are prominently documented, the metabolic pathway of the parent compound, cumene, provides a relevant model. The metabolism of cumene is primarily mediated by cytochrome P450 enzymes in the liver. The introduction of fluorine is expected to influence the rate and regioselectivity of these metabolic transformations.

Caption: Simplified metabolic pathway of cumene, the parent scaffold of fluorinated isopropylbenzenes.

Conclusion

Fluorinated isopropylbenzenes, born from the advent of the Balz-Schiemann reaction, represent a valuable class of compounds in the repertoire of medicinal and materials chemists. Their synthesis, while rooted in classic organic chemistry, continues to be refined with modern techniques. The predictable yet profound influence of fluorine on the physicochemical and metabolic properties of the isopropylbenzene core ensures their continued relevance in the design of novel molecules with tailored functions. This guide provides a foundational understanding for researchers looking to explore and exploit the potential of these versatile fluorinated building blocks.

References

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Fluorocumene | C9H11F | CID 96559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]

- 7. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Fluoro-4-isopropylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Fluoro-4-isopropylbenzene (4-Fluorocumene), a key organofluorine intermediate in chemical synthesis. The document details its chemical identity, physical and spectroscopic properties, and common synthetic and analytical methodologies. Emphasis is placed on its role as a versatile building block in the development of pharmaceuticals and other advanced materials. This guide is intended to be a valuable resource for researchers and professionals in organic chemistry, medicinal chemistry, and drug development, offering structured data, procedural insights, and visual representations of key concepts to facilitate its application in research and manufacturing.

Chemical Identity: Synonyms and Trade Names

This compound is a monosubstituted benzene derivative. While it is widely known by its systematic IUPAC name, it is also commonly referred to by several other names in commercial and academic contexts. No specific trade names have been identified for this compound; it is typically marketed under its chemical names.

Synonyms:

-

4-Fluorocumene[1]

-

p-Fluorocumene

-

1-Fluoro-4-(1-methylethyl)benzene

-

Benzene, 1-fluoro-4-(1-methylethyl)-

-

p-Isopropylfluorobenzene

-

4-Isopropylfluorobenzene

-

NSC 79875

Physicochemical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of this compound, providing essential data for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 403-39-4 | [2] |

| Molecular Formula | C₉H₁₁F | [2] |

| Molecular Weight | 138.18 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 154-156 °C | |

| Density | 0.966 g/cm³ at 25 °C | [3] |

| Solubility | Insoluble in water. | [2] |

| Storage | Sealed in dry, room temperature conditions. | [3] |

Table 2: Spectroscopic Data Summary

| Spectroscopic Technique | Key Features and Observations |

| ¹H NMR | Spectral data available.[1][4] |

| ¹³C NMR | Spectral data available.[1] |

| FTIR | Spectral data available.[1] |

| Mass Spectrometry (MS) | Spectral data available, providing fragmentation patterns for structural elucidation.[1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several established organic chemistry routes. The most common methods involve the introduction of the isopropyl group onto a fluorinated benzene ring or the fluorination of an isopropyl-substituted benzene derivative.

Friedel-Crafts Alkylation of Fluorobenzene

A primary synthetic route is the Friedel-Crafts alkylation of fluorobenzene with an isopropylating agent, such as isopropyl alcohol or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Alkylation

-

Reaction Setup: A solution of fluorobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The flask is cooled in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the cooled solution while stirring.

-

Alkylation: Isopropyl alcohol or 2-chloropropane is added dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to stir at room temperature and may be gently heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is quenched by pouring it onto crushed ice and extracted with an organic solvent. The organic layer is washed with a dilute acid, followed by a sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield this compound.

Caption: Friedel-Crafts alkylation of fluorobenzene.

Balz-Schiemann Reaction of 4-Isopropylaniline

An alternative route involves the diazotization of 4-isopropylaniline followed by a Balz-Schiemann reaction.[5][6] This method is particularly useful when the starting aniline is readily available.

Experimental Protocol: Balz-Schiemann Reaction

-

Diazotization: 4-Isopropylaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.[7]

-

Formation of Tetrafluoroborate Salt: A cold solution of fluoroboric acid (HBF₄) is added to the diazonium salt solution, leading to the precipitation of the aryl diazonium tetrafluoroborate.[8]

-

Isolation and Decomposition: The precipitated salt is filtered, washed with cold water, cold ethanol, and ether, and then dried. The dry diazonium tetrafluoroborate salt is then gently heated, leading to its decomposition to yield this compound, nitrogen gas, and boron trifluoride.[8]

-

Purification: The crude product is purified by steam distillation followed by extraction and fractional distillation.

Caption: Balz-Schiemann reaction pathway.

Analytical Methodologies

The purity and identity of this compound are typically assessed using standard chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both qualitative and quantitative analysis of this compound. It allows for the separation of the compound from starting materials, byproducts, and solvents, while the mass spectrometer provides structural information for confirmation.

Typical GC-MS Protocol:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient program, for example, starting at 50 °C, holding for 2 minutes, and then ramping to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-300.

The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 138, corresponding to its molecular weight. A prominent fragment ion would be observed at m/z 123, resulting from the loss of a methyl group ([M-15]⁺).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be employed for the analysis of this compound, particularly for monitoring reaction progress and assessing purity.

Typical HPLC Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water or methanol and water.

-

Detector: UV detector set at a wavelength where the compound exhibits significant absorbance (typically around 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical industry. The presence of the fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.

While specific, publicly available drug synthesis pathways detailing the use of this compound are often proprietary, its structural motif is found in various developmental and patented compounds. It is a key building block for introducing the 4-fluorocumene moiety into larger, more complex molecules. For instance, it can be a precursor in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where a fluorinated phenylisopropyl group is desired for optimal pharmacological activity. One such example is its potential role in the synthesis of analogs of flurbiprofen.[9][10][11][12]

Caption: General role in drug synthesis.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and spectroscopic properties. Its synthesis is achievable through standard organic transformations, and its purity can be readily assessed using modern analytical techniques. The strategic incorporation of the 4-fluorocumene moiety, facilitated by this compound, continues to be a significant strategy in the design and development of new pharmaceutical agents and advanced materials. This guide provides a foundational understanding for researchers and professionals to effectively utilize this compound in their synthetic endeavors.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound CAS#: 403-39-4 [amp.chemicalbook.com]

- 4. This compound(403-39-4)核磁图(1HNMR) [m.chemicalbook.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Explain the following reactions: Balz-Schiemann reaction Diazotization re.. [askfilo.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. byjus.com [byjus.com]

- 9. Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Preparation method of flurbiprofen - Eureka | Patsnap [eureka.patsnap.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. CN101973869A - Method for synthesis of flurbiprofen - Google Patents [patents.google.com]

Theoretical Properties of p-Fluorocumene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Fluorocumene, also known as 1-fluoro-4-(1-methylethyl)benzene, is a fluorinated aromatic hydrocarbon. The introduction of a fluorine atom onto the cumene scaffold can significantly alter its physicochemical and pharmacological properties. This document provides a comprehensive overview of the theoretical properties of p-fluorocumene, offering insights into its structure, reactivity, and potential metabolic fate. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related scientific disciplines.

Physicochemical Properties

The physicochemical properties of p-fluorocumene play a crucial role in its behavior in both chemical and biological systems. The data presented below are computationally predicted values and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁F | PubChem |

| Molecular Weight | 138.18 g/mol | PubChem |

| XLogP3 | 3.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Exact Mass | 138.084478513 g/mol | PubChem |

| Monoisotopic Mass | 138.084478513 g/mol | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

| Heavy Atom Count | 10 | PubChem |

| Complexity | 104 | PubChem |

Spectral Properties (Theoretical)

The following spectral data are predicted based on the structure of p-fluorocumene and general principles of spectroscopy. These predictions can aid in the identification and characterization of the compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of p-fluorocumene is expected to show three distinct signals corresponding to the aromatic protons, the methine proton, and the methyl protons of the isopropyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.3 | Multiplet | 4H | Aromatic protons (AA'BB' system) |

| ~2.9 | Septet | 1H | -CH(CH₃)₂ |

| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show six signals, corresponding to the four unique carbon environments in the aromatic ring and the two different carbons of the isopropyl group.

| Chemical Shift (ppm) | Assignment |

| ~161 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~128 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | Aromatic CH (meta to F) |

| ~147 (d, ⁴JCF ≈ 2 Hz) | Aromatic C-isopropyl |

| ~33 | -C H(CH₃)₂ |

| ~24 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of p-fluorocumene is expected to exhibit characteristic absorption bands for aromatic C-H stretching, alkyl C-H stretching, C=C stretching of the aromatic ring, and a strong C-F stretching vibration.

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | Aromatic C-H Stretch |

| 2970-2870 | Alkyl C-H Stretch |

| 1600, 1500 | Aromatic C=C Stretch |

| 1250-1100 | C-F Stretch (strong) |

| 850-800 | p-Disubstituted Benzene C-H Bend (out-of-plane) |

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry using electron ionization (EI), p-fluorocumene is expected to show a molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern is influenced by the stability of the resulting carbocations.

| m/z | Fragment Ion | Description |

| 138 | [C₉H₁₁F]⁺ | Molecular Ion (M⁺) |

| 123 | [C₈H₈F]⁺ | Loss of a methyl radical (•CH₃) |

| 109 | [C₇H₆F]⁺ | Loss of an ethyl radical (•C₂H₅) |

| 96 | [C₆H₅F]⁺ | Fluorotropylium or related ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Experimental Protocols (Theoretical)

The following sections outline generalized experimental protocols for the synthesis, purification, and analysis of p-fluorocumene. These are based on standard organic chemistry techniques and may require optimization for specific laboratory conditions.

Synthesis: Friedel-Crafts Alkylation of Fluorobenzene

Objective: To synthesize p-fluorocumene by the alkylation of fluorobenzene with an isopropylating agent.

Materials:

-

Fluorobenzene

-

2-Propanol or Isopropyl bromide

-

Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a solid acid catalyst like an ion-exchange resin)

-

Anhydrous solvent (e.g., dichloromethane, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

Charge the flask with the Lewis acid catalyst and the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Add fluorobenzene to the flask.

-

Slowly add the isopropylating agent (2-propanol or isopropyl bromide) dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time, monitoring the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Caption: A generalized workflow for the synthesis of p-fluorocumene.

Purification: Fractional Distillation

Objective: To purify the crude p-fluorocumene from starting materials and byproducts.

Procedure:

-

Set up a fractional distillation apparatus.

-

Transfer the crude product to the distillation flask.

-

Heat the flask gently to initiate boiling.

-

Collect the fraction that distills at the expected boiling point of p-fluorocumene (approximately 155-157 °C at atmospheric pressure). The boiling point will be lower under reduced pressure.

-

Monitor the purity of the collected fractions by GC analysis.

Analysis: Gas Chromatography (GC)

Objective: To assess the purity of the synthesized p-fluorocumene.

Typical GC Conditions:

-

Column: A nonpolar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

-

Carrier Gas: Helium or Nitrogen.

-

Injector Temperature: 250 °C.

-

Detector: Flame Ionization Detector (FID) at 280 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

Reactivity and Potential Signaling Pathway Interactions

The reactivity of p-fluorocumene is governed by the interplay between the electron-donating isopropyl group and the electron-withdrawing, yet ortho-, para-directing, fluorine atom.

Electrophilic Aromatic Substitution

The isopropyl group is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group due to its strong electronegativity and the resonance contribution of its lone pairs. The substitution pattern will be directed to the positions ortho to the isopropyl group (and meta to the fluorine).

Caption: Logical relationships in the reactivity of p-fluorocumene.

Metabolism (Theoretical)

The in vivo metabolism of p-fluorocumene is expected to be primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The likely metabolic pathways involve oxidation of the isopropyl group.

In Vitro Metabolism Study Protocol (General):

-

Incubation: Incubate p-fluorocumene with human liver microsomes in the presence of an NADPH-generating system.

-

Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.

Potential Metabolites:

-

2-(4-fluorophenyl)propan-2-ol: The primary metabolite resulting from benzylic hydroxylation.

-

Further oxidation products: The alcohol metabolite could be further oxidized to a ketone or other downstream metabolites.

Caption: A predicted metabolic pathway for p-fluorocumene.

Toxicological Profile (Inferred)

There is limited specific toxicological data available for p-fluorocumene. However, based on its structure and data for similar compounds (cumene and fluorobenzene), the following potential hazards should be considered:

-

Flammability: As a substituted benzene, it is likely a flammable liquid.

-

Irritation: It may cause skin, eye, and respiratory tract irritation.

-

Toxicity: Inhalation or ingestion may be harmful. Chronic exposure could potentially lead to effects on the liver and nervous system, similar to other aromatic hydrocarbons.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Development

The p-fluorocumene moiety is not a common feature in currently marketed drugs. However, its structural components, the p-fluorophenyl group and the cumene group, are present in numerous bioactive molecules. Therefore, p-fluorocumene could serve as a valuable building block or fragment in medicinal chemistry for the following purposes:

-

Synthesis of Analogues: It can be used to synthesize fluorinated analogues of existing drugs containing a cumene or related alkylbenzene scaffold to improve metabolic stability or modulate lipophilicity.

-

Fragment-Based Drug Discovery: The p-fluorocumene structure can be used as a fragment in screening campaigns to identify new lead compounds. The fluorine atom provides a useful probe for NMR-based screening methods.

Conclusion

This technical guide has provided a theoretical overview of the properties of p-fluorocumene. While experimental data for this specific compound is limited, the predictions and generalized protocols presented here offer a solid foundation for researchers interested in its synthesis, characterization, and potential applications. Further experimental investigation is necessary to validate these theoretical properties and to fully elucidate its biological activity and safety profile.

1-Fluoro-4-isopropylbenzene: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Fluoro-4-isopropylbenzene (CAS No. 403-39-4). The information presented is intended to ensure the safe handling, storage, and maintenance of the compound's integrity for research and development applications.

Chemical and Physical Properties

This compound is a fluorinated aromatic hydrocarbon. The strong carbon-fluorine bond generally contributes to the stability of such compounds.[1] The following table summarizes its key chemical and physical properties.

| Property | Value | Reference(s) |